Cas no 898777-95-2 (Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate)

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmaceuticals and agrochemicals. The compound features a 2,4-dichlorophenyl ketone moiety linked to an ethyl ester group, offering reactivity at both the carbonyl and ester functionalities. This dual reactivity enables its use in condensation, reduction, and nucleophilic substitution reactions. Its well-defined structure and high purity make it suitable for precise synthetic applications. The dichlorophenyl group enhances electrophilic character, facilitating further functionalization. This compound is particularly useful in the synthesis of bioactive molecules, where controlled reactivity and stability are critical. Proper handling and storage under inert conditions are recommended to maintain its integrity.
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate structure
898777-95-2 structure
Product Name:Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate
CAS No:898777-95-2
MF:C12H12Cl2O3
MW:275.127882003784
MDL:MFCD02261359
CID:870948
PubChem ID:24727527
Update Time:2025-10-31

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate
    • ETHYL 4-(2,4-DICHLOROPHENYL)-4-OXOBUTYRATE
    • ETHYL4-(2,4-DICHLOROPHENYL)-4-OXOBUTYRATE
    • AKOS010910456
    • 898777-95-2
    • DTXSID70645745
    • MFCD02261359
    • Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate
    • MDL: MFCD02261359
    • Inchi: 1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3
    • InChI Key: DIQWWFOXDFKXPL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(CCC(=O)OCC)=O)Cl

Computed Properties

  • Exact Mass: 274.01600
  • Monoisotopic Mass: 274.0163496g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 3.51940

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate Suppliers

Amadis Chemical Company Limited
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(CAS:898777-95-2)Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate
Order Number:A1190210
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:12
Price ($):287.0
Email:sales@amadischem.com

Additional information on Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate (CAS No. 898777-95-2): A Comprehensive Overview

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate, identified by its Chemical Abstracts Service number CAS No. 898777-95-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This ester derivative, featuring a 4-(2,4-dichlorophenyl)-4-oxobutyrate backbone, has garnered attention due to its potential applications in the synthesis of bioactive molecules and its role in exploring novel therapeutic pathways.

The structural characteristics of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate make it a versatile intermediate in organic synthesis. The presence of two chlorine atoms at the para positions of the phenyl ring enhances its reactivity, allowing for further functionalization and modification. This feature is particularly valuable in the development of complex molecules where precise structural control is essential.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing halogenated aromatic rings. The 2,4-dichlorophenyl moiety in Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate has been studied for its ability to influence binding affinity and metabolic stability in drug candidates. Researchers have leveraged this structural motif to develop inhibitors targeting various biological pathways, including those involved in inflammation and cancer.

One of the most compelling aspects of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is its utility as a building block in medicinal chemistry. Its compatibility with multiple synthetic methodologies allows chemists to construct diverse scaffolds with tailored properties. For instance, the ester group can be hydrolyzed or transesterified to introduce different functional groups, while the oxobutyrate moiety provides a site for further derivatization.

The compound's relevance extends to its potential role in the development of novel agrochemicals. The structural features of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate make it a candidate for synthesizing pesticides and herbicides with improved efficacy and environmental safety. Recent studies have highlighted its potential in designing molecules that interact selectively with biological targets, thereby minimizing off-target effects.

From a synthetic chemistry perspective, Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate serves as an excellent model for studying reaction mechanisms and developing new catalytic systems. Its halogenated aromatic core provides a unique platform for investigating electron-withdrawing effects and steric hindrance on reaction outcomes. Such insights are crucial for optimizing synthetic routes and improving yields in industrial-scale production.

The pharmacokinetic properties of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate have also been subjects of interest. Computational modeling has been employed to predict its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest that the compound exhibits moderate solubility and bioavailability, making it a promising candidate for further development into therapeutic agents.

In conclusion, Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate (CAS No. 898777-95-2) represents a significant advancement in the field of chemical biology and drug discovery. Its unique structural features and versatile reactivity make it an invaluable tool for researchers exploring new pharmaceuticals and agrochemicals. As our understanding of molecular interactions continues to evolve, compounds like Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:898777-95-2)Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate
A1190210
Purity:99%
Quantity:1g
Price ($):287.0
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